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Compound of Interest

Compound Name: Isocarlinoside

Cat. No.: B15592479

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Isocarlinoside, a flavone C-glycoside. The information presented herein is crucial for the
identification, characterization, and further investigation of this natural product in research and
drug development.

Introduction to Isocarlinoside

Isocarlinoside, systematically named 6-C-3-D-glucopyranosyl-8-C-a-L-
arabinopyranosylapigenin, is a flavonoid C-glycoside. Flavonoids are a diverse group of plant
secondary metabolites with a wide range of reported biological activities. The C-glycosidic
linkage, where the sugar moiety is directly attached to the aglycone via a carbon-carbon bond,
confers greater stability to the molecule compared to O-glycosides, particularly against
enzymatic and acid hydrolysis. This stability makes C-glycosylflavones like Isocarlinoside
interesting candidates for pharmaceutical and nutraceutical applications. Accurate and detailed
spectroscopic data are fundamental for the unambiguous identification and quality control of
this compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through
fragmentation analysis.
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High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is
essential for determining the molecular formula of a compound.

Table 1: High-Resolution Mass Spectrometry Data for Isocarlinoside

lonization Molecular
Adduct Calculated m/lz Measured m/z
Mode Formula
Data not
ESI- [M-H]~ 563.1406 ] C26H27014
available

Note: While a specific measured m/z value for Isocarlinoside from a dedicated study is not
readily available in the searched literature, the calculated mass provides a crucial reference for
its identification.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a
selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of
flavonoid C-glycosides is characterized by cleavages within the sugar rings, as the C-C bond to
the aglycone is relatively strong.

Key fragmentation pathways for flavonoid C-glycosides involve the neutral loss of water (H20),
as well as fragments of the sugar moieties. For a hexose like glucose, characteristic neutral
losses of 90 Da (CsHeO3) and 120 Da (C4HsOa4) are observed. For a pentose like arabinose,
neutral losses of 60 Da (C2H+02) and 90 Da (C3HeOs) are typical.

Table 2: Predicted MS/MS Fragmentation Data for Isocarlinoside ([M-H]~ as precursor)
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Putative Fragment
Precursor lon (m/z) Fragment lon (m/z) Neutral Loss (Da) o
entity

563.14 545.13 18 [M-H-H20]-

[M-H-C3HsO3]~ (from

563.14 473.11 90 _
either sugar)
[M-H-C4HsO4]~ (from
563.14 443.09 120
glucose)
[M-H-C5H1005]~ (from
563.14 413.08 150
glucose)
[M-H-C2H402]~ (from
563.14 503.12 60 .
arabinose)
[M-H-C3HsO3]~ (from
563.14 473.11 90

arabinose)

Note: This table is based on general fragmentation patterns of flavonoid C-glycosides. The
relative intensities of these fragments would depend on the specific instrument and
experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete
structure elucidation of organic molecules, providing detailed information about the carbon-
hydrogen framework.

While a complete, experimentally verified and published set of 1H and 3C NMR data
specifically for Isocarlinoside (6-C-3-D-glucopyranosyl-8-C-a-L-arabinopyranosylapigenin)
was not found in the performed searches, the following tables represent expected chemical
shift ranges based on the analysis of structurally similar flavonoid C-glycosides, such as its
isomers and related compounds. These tables serve as a guide for the identification and
characterization of Isocarlinoside.
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'H NMR Spectroscopic Data

Table 3: Expected *H NMR Chemical Shifts for Isocarlinoside (in DMSO-de)

Position ExPected Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

Apigenin Moiety

3 ~6.8 S

2 ~7.9 d ~8.5

3 ~6.9 d ~8.5

5 ~6.9 d ~8.5

6 ~7.9 d ~8.5

Glucose Moiety (C-6)

1" ~4.7 d ~9.5

2"-6" 3.2-40 m

Arabinose Moiety (C-

8)

1 ~4.8 d ~9.0

2"-5" 33-41 m

Note: Chemical shifts () are referenced to tetramethylsilane (TMS). The exact values can vary
depending on the solvent and concentration.

13C NMR Spectroscopic Data

Table 4: Expected 13C NMR Chemical Shifts for Isocarlinoside (in DMSO-ds)
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Position Expected Chemical Shift (6, ppm)

Apigenin Moiety

2 ~164
3 ~103
4 ~182
5 ~161
6 ~109
7 ~163
8 ~105
9 ~156
10 ~104
1 ~121
2 ~129
3 ~116
4' ~161
5' ~116
6' ~129

Glucose Moiety (C-6)

1" ~74
2 ~71
3" ~79
A ~71
5 ~82
6" ~62
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Arabinose Moiety (C-8)

1 ~72
2" ~69
3 ~75
4 ~68
5 ~66

Note: These are predicted chemical shift ranges and require experimental verification.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The
following are generalized methodologies for the key experiments cited.

Isolation of Isocarlinoside

Isocarlinoside is typically isolated from plant material, such as species from the Saponaria or
Gypsophila genera. A general procedure involves:

o Extraction: Dried and powdered plant material is extracted with a suitable solvent, often
methanol or ethanol, using maceration or Soxhlet extraction.

o Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g.,
hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their
polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate
and n-butanol).

o Chromatography: The enriched fraction is subjected to various chromatographic techniques
for purification. This often involves column chromatography on silica gel, Sephadex LH-20, or
reversed-phase C18 material, followed by preparative High-Performance Liquid
Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry Analysis
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 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

commonly used.

o Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1-10 pg/mL).

o Data Acquisition: The sample is infused into the mass spectrometer or injected via an HPLC
system. For MS/MS analysis, the [M-H]~ or [M+H]™* ion of Isocarlinoside is selected in the
first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas
(e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in
the second mass analyzer.

NMR Spectroscopy Analysis

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
good signal dispersion, especially for complex molecules like diglycosides.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent, typically DMSO-ds or Methanol-das, in a standard 5 mm NMR tube.

o Data Acquisition: A suite of 1D and 2D NMR experiments are performed to fully elucidate the

structure.
o 1D NMR: *H and 8C{'H} spectra are acquired to observe the proton and carbon signals.
o 2D NMR:

» COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and

13C atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 3C atoms, which is crucial for connecting the sugar
moieties to the aglycone and for sequencing the sugars.
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» NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which
can help in establishing stereochemistry.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of a natural product like Isocarlinoside.
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Workflow for Isocarlinoside Identification.
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Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for
Isocarlinoside. While complete, experimentally verified NMR data remains to be consolidated
in a single public source, the provided information on expected spectral characteristics and
experimental protocols serves as a valuable resource for researchers in natural product
chemistry, pharmacology, and drug development. The detailed analysis of MS and NMR data is
indispensable for the accurate identification and further exploration of the biological potential of
Isocarlinoside.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Isocarlinoside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592479#spectroscopic-data-of-isocarlinoside-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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